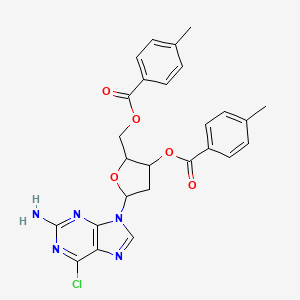
Heptylzinc bromide 0.5M solution IN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptylzinc bromide 0.5M solution in tetrahydrofuran is an organozinc reagent with the chemical formula CH₃(CH₂)₆ZnBr. It is commonly used in organic synthesis and catalysis processes due to its ability to facilitate the preparation of diverse organic compounds and pharmaceutical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptylzinc bromide is typically prepared by reacting zinc hydride with the corresponding alkyl bromide in an ethanol solution. The preparation process requires careful handling to prevent contact with moisture and air .
Industrial Production Methods
Industrial production of heptylzinc bromide involves similar synthetic routes but on a larger scale. The compound is often packaged under argon in resealable ChemSeal bottles to maintain its stability and prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
Heptylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with heptylzinc bromide include halides, alkyl halides, and other organometallic compounds. Typical reaction conditions involve the use of inert atmospheres and anhydrous solvents to prevent decomposition .
Major Products Formed
The major products formed from reactions involving heptylzinc bromide are often complex organic molecules and intermediates used in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Heptylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules and intermediates.
Catalysis: It serves as a catalyst in various organic reactions.
Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates.
Material Science: It is involved in the synthesis of materials with specific properties
Wirkmechanismus
The mechanism of action of heptylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexylzinc bromide
- Butylzinc bromide
- Phenylzinc bromide
- Cyclohexylzinc bromide
Uniqueness
Heptylzinc bromide is unique due to its specific alkyl chain length, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile reagent in various chemical processes .
Eigenschaften
Molekularformel |
C7H15BrZn |
|---|---|
Molekulargewicht |
244.5 g/mol |
IUPAC-Name |
zinc;heptane;bromide |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SBACIVWUWRSWLN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[CH2-].[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)

![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

![(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one](/img/structure/B12097498.png)
![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)




![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)
